molecular formula C25H26N6O2S B12634443 3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12634443
M. Wt: 474.6 g/mol
InChI Key: VXAXRAOREUYYDN-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole and thiadiazole rings, followed by their fusion to form the triazolothiadiazole core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cell surface receptors, modulating signal transduction pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique triazolothiadiazole core, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C25H26N6O2S

Molecular Weight

474.6 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6-[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C25H26N6O2S/c1-16-20(17(2)30(28-16)19-8-6-5-7-9-19)11-13-24-29-31-23(26-27-25(31)34-24)15-18-10-12-21(32-3)22(14-18)33-4/h5-10,12,14H,11,13,15H2,1-4H3

InChI Key

VXAXRAOREUYYDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CCC3=NN4C(=NN=C4S3)CC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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